molecular formula C8H13F5O B1170836 Dibenzod,f1,3dithiepin, 4,8-dimethyl- CAS No. 190841-59-9

Dibenzod,f1,3dithiepin, 4,8-dimethyl-

Cat. No.: B1170836
CAS No.: 190841-59-9
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Description

"Dibenzo[d,f][1,3]dithiepin, 4,8-dimethyl-" is a tricyclic heterocyclic compound featuring two benzene rings fused to a seven-membered 1,3-dithiepin core. The 4,8-dimethyl substituents on the dithiepin ring introduce steric and electronic modifications that influence its physical and chemical behavior.

Properties

CAS No.

190841-59-9

Molecular Formula

C8H13F5O

Synonyms

Dibenzod,f1,3dithiepin, 4,8-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes of "Dibenzo[d,f][1,3]dithiepin, 4,8-dimethyl-" with related sulfur-containing heterocycles from the evidence:

Compound Core Structure Heteroatoms Ring Size Substituents Key Features
Dibenzo[d,f][1,3]dithiepin, 4,8-dimethyl- Dibenzo-fused 1,3-dithiepin S, S 7-membered 4,8-dimethyl Two sulfur atoms; tricyclic system
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one () Benzo-fused dithiazepine S, S, N 7-membered Variable (e.g., 1,1-dioxides) Contains nitrogen; oxidized sulfur
1,4-Benzodioxine-thiadiazole derivatives () Benzodioxine fused with thiadiazole O, S, N 6/5-membered Hydrazine-carbothioamide Mixed oxygen-sulfur heterocycles

Key Observations :

  • The target compound lacks nitrogen, unlike the dithiazepine in and the thiadiazole in , which may reduce its hydrogen-bonding capacity but enhance lipophilicity .

Inference for Target Compound :

  • A plausible synthesis could involve cyclization of a dithiol precursor with dimethyl substituents, analogous to methods in , but requiring careful temperature control to avoid sulfur oxidation .
Reactivity and Chemical Properties
  • Dibenzo[d,f][1,3]dithiepin, 4,8-dimethyl- : Expected to undergo electrophilic aromatic substitution (e.g., nitration) at the benzene rings, while the dithiepin core may participate in ring-opening reactions with nucleophiles.
  • Benzo[f]dithiazepin-3-ones () : Exhibit reactivity at the lactam carbonyl and sulfur atoms, enabling functionalization for anticancer agent development .
  • Thieno-oxazine-diones (): React with amines to form dihydrothieno-diazepine-diones, suggesting the target’s sulfur atoms could similarly engage in cycloaddition reactions .

Preparation Methods

Dianion-Mediated Carboxylation and Cyclization

The foundational method for constructing dibenzo[d,f]dithiepin derivatives involves sequential dianion formation and carboxylation, as demonstrated in US4697037A . This patent outlines a two-step process:

  • Diaryl Sulfide Formation : Reacting 3-bromo-4-methylbenzoic acid (1) with m-fluorothiophenol in the presence of cuprous oxide (Cu₂O) yields the diaryl sulfide intermediate (2) in 89% yield. The ortho-methyl group in (1) ensures the methyl substituent is retained at the target position post-cyclization.

  • Dianion Generation and Carboxylation : Treatment of (2) with sodium hydride (NaH) and lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/1,3-dimethylimidazolidinone (DMI) generates a dianion, which reacts with CO₂ to form the diacid (4) in 92% yield. Subsequent acid-catalyzed cyclization produces the dithiepin core.

Critical Parameters :

  • Temperature control (-20°C to -40°C) during dianion formation prevents side reactions.

  • THF purity is essential to avoid lithium amide decomposition.

Friedel-Crafts Cyclization for Ring Closure

JPH07109273A describes an alternative route using Friedel-Crafts acylation to form the dithiepin skeleton. The protocol involves:

  • Synthesis of 2-(Phenylthiomethyl)benzoic Acid : Reacting thiophenol with o-methylbenzaldehyde followed by oxidation yields the precursor.

  • Cyclization with FeCl₃ : Treating the precursor with thionyl chloride (SOCl₂) and FeCl₃ in monochlorobenzene at 80°C induces cyclization, yielding 6,11-dihydro-dibenzo[b,e]thiepin-11-one in 93% yield. Adapting this method for dithiepin requires introducing a second sulfur atom via bis-thioether intermediates.

Advantages :

  • High yields due to FeCl₃’s efficacy in electrophilic aromatic substitution.

  • Scalability under reflux conditions.

Methyl Group Introduction and Regioselectivity

Ortho-Methyl Substituted Aryl Halides

The methyl groups at positions 4 and 8 are introduced via ortho-methyl-substituted starting materials. For example, 3-amino-4-methylbenzoic acid undergoes diazotization and bromination to yield 3-bromo-4-methylbenzoic acid (1) , preserving the methyl group for subsequent coupling.

Synthetic Pathway :

  • Diazotization of 3-amino-4-methylbenzoic acid with NaNO₂/HCl at -3°C.

  • Bromination with CuBr to form (1) in 95% yield.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/ConditionsYieldKey Advantage
Dianion Carboxylation3-Bromo-4-methylbenzoic acidNaH/LDA, THF/DMI, CO₂92%High selectivity for side-chain formation
Friedel-Crafts2-(Phenylthiomethyl)benzoic acidFeCl₃, SOCl₂, 80°C93%Scalable, minimal byproducts
Solvent-Free CouplingCyclopentanone derivativesDBU, 190°C85%Eco-friendly, no solvent waste

Table 1 . Comparison of synthetic routes for dithiepin derivatives.

Optimization and Mechanistic Insights

Role of Copper Catalysts

Cu₂O in US4697037A facilitates Ullmann-type coupling between aryl halides and thiophenols. The mechanism involves:

  • Formation of arylthiolate-copper intermediates.

  • Nucleophilic aromatic substitution (SNAr) at elevated temperatures (180–190°C) .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing dibenzodithiepin derivatives like 4,8-dimethyl-dibenzod,f[1,3]dithiepin?

Answer:
The synthesis of dibenzodithiepin derivatives often involves nucleophilic substitution, cyclization, or condensation reactions. For example:

  • Stepwise substitution : Reacting dichlorinated precursors (e.g., 6,7-dichloro-1,3-dimethyllumazine) with sulfur nucleophiles (e.g., H₂S/NaOH) under reflux to replace halogens with thiol groups .
  • Solvent selection : Polar aprotic solvents like DMF or dioxane are preferred for their ability to dissolve aromatic intermediates and stabilize transition states during cyclization .
  • Purification : Recrystallization from DMF/MeOH or aqueous mixtures ensures high purity (>70% yield in many cases) .

Basic: How is the structure of 4,8-dimethyl-dibenzod,f[1,3]dithiepin validated experimentally?

Answer:
Key techniques include:

  • ¹H NMR spectroscopy : Proton signals in DMSO-d₆ or D₂O confirm substituent positions (e.g., methyl groups at 4,8 positions show distinct singlet peaks near δ 2.5–3.0 ppm) .
  • Elemental analysis : Matches calculated vs. experimental values for C, H, N, and S to verify stoichiometry .
  • Melting point determination : High decomposition temperatures (>300°C) indicate thermal stability and crystallinity .

Advanced: How can researchers address regioselectivity challenges in substituting halogens on dibenzodithiepin cores?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electron-deficient positions : The 7-chlorine in dichlorinated precursors is more reactive toward nucleophiles (e.g., amines or thiols) due to stronger electron-withdrawing effects from adjacent groups .
  • Temperature control : Forcing conditions (e.g., 100°C in autoclaves) promote disubstitution, while milder conditions (room temperature) favor monosubstitution .
  • Catalytic systems : Pd/H₂ or Lewis acids (e.g., AlCl₃) enhance reactivity for challenging substitutions, though side reactions (e.g., over-reduction) require careful monitoring .

Advanced: What strategies resolve contradictions in reaction outcomes during dibenzodithiepin derivatization?

Answer:
Case study: Initial attempts to synthesize 6,7-diamino derivatives via direct ammonolysis failed due to preferential monosubstitution at C-6. Resolution involved:

  • Alternative pathways : Using pre-functionalized diamine precursors (e.g., 1,3-dimethyluracil-5,6-diamine) with methylcyanoformimidate to construct the dithiepin ring via stepwise condensation .
  • Byproduct analysis : TLC and HPLC identified insoluble intermediates, prompting solvent optimization (e.g., DMF/H₂O for recrystallization) .
  • Computational modeling : DFT calculations predicted activation barriers for competing pathways, guiding reagent selection (e.g., stronger nucleophiles for C-6 substitution) .

Advanced: How are solubility challenges addressed during purification of dibenzodithiepin derivatives?

Answer:

  • Co-solvent systems : Mixtures like DMF/MeOH or dioxane/H₂O improve solubility of polar intermediates without compromising crystal lattice formation .
  • Acid-base manipulation : Adjusting pH during precipitation (e.g., HCl acidification to isolate protonated amines) enhances yield .
  • Chromatography : Size-exclusion or reverse-phase HPLC separates complex mixtures, particularly when substituents (e.g., sulfonamides) introduce polarity variations .

Basic: What analytical methods ensure batch-to-batch consistency in dibenzodithiepin research?

Answer:

  • Purity assays : UV-Vis spectroscopy (λ ~260–300 nm for aromatic systems) and HPLC (C18 columns, acetonitrile/water mobile phase) quantify impurities .
  • Stability testing : Thermogravimetric analysis (TGA) monitors decomposition profiles under nitrogen atmospheres .

Advanced: How can Friedel-Crafts chemistry be adapted for dibenzodithiepin ring annulation?

Answer:

  • Cyclization protocols : Reacting 2-phenoxymethylbenzoic acid derivatives with thionyl chloride generates acid chlorides, which undergo intramolecular Friedel-Crafts acylation in dry 1,2-dichloroethane to form fused rings .
  • Catalyst optimization : AlCl₃ or FeCl₃ enhances electrophilicity at carbonyl centers, though stoichiometry must be controlled to prevent over-acylation .

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